molecular formula C10H10N2O2 B14016792 (2-Methoxy-1,6-naphthyridin-3-yl)methanol

(2-Methoxy-1,6-naphthyridin-3-yl)methanol

Cat. No.: B14016792
M. Wt: 190.20 g/mol
InChI Key: TUHBQIHRLAPKJU-UHFFFAOYSA-N
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Description

(2-Methoxy-1,6-naphthyridin-3-yl)methanol is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a naphthyridine ring system substituted with a methoxy group at the second position and a hydroxymethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-1,6-naphthyridin-3-yl)methanol typically involves the following steps:

    Formation of the Naphthyridine Ring: The naphthyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde.

    Hydroxymethylation: The hydroxymethyl group at the third position can be introduced via a formylation reaction followed by reduction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (2-Methoxy-1,6-naphthyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Formation of (2-Methoxy-1,6-naphthyridin-3-yl)carboxylic acid.

    Reduction: Formation of (2-Methoxy-1,6-naphthyridin-3-yl)methane.

    Substitution: Formation of various substituted naphthyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Methoxy-1,6-naphthyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby modulating cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxy-1,6-naphthyridin-3-yl)amine
  • (2-Methoxy-1,6-naphthyridin-3-yl)carboxylic acid
  • (2-Methoxy-1,6-naphthyridin-3-yl)methane

Uniqueness

(2-Methoxy-1,6-naphthyridin-3-yl)methanol is unique due to the presence of both a methoxy and a hydroxymethyl group on the naphthyridine ring. This dual substitution pattern imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

(2-methoxy-1,6-naphthyridin-3-yl)methanol

InChI

InChI=1S/C10H10N2O2/c1-14-10-8(6-13)4-7-5-11-3-2-9(7)12-10/h2-5,13H,6H2,1H3

InChI Key

TUHBQIHRLAPKJU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=NC=CC2=N1)CO

Origin of Product

United States

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